molecular formula C29H36O15 B7829566 Methyl hesperidine, AldrichCPR

Methyl hesperidine, AldrichCPR

Cat. No.: B7829566
M. Wt: 624.6 g/mol
InChI Key: DXLXVXKGRBYXPK-SLRPQMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl hesperidine, also known as hesperidin methyl chalcone, is a flavonoid glycoside derived from citrus fruits. It is a methylated derivative of hesperidin, which is found abundantly in the peel of citrus species such as oranges, lemons, and tangerines. This compound is known for its enhanced solubility and bioavailability compared to its parent compound, hesperidin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl hesperidine can be synthesized through the methylation of hesperidin. The process involves the reaction of hesperidin with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or methanol under reflux conditions .

Industrial Production Methods: Industrial production of methyl hesperidine involves the extraction of hesperidin from citrus peels followed by its methylation. The extraction process can be carried out using conventional methods like maceration and Soxhlet extraction or non-conventional techniques such as ultrasound-assisted extraction and supercritical fluid extraction . The extracted hesperidin is then subjected to methylation using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Methyl hesperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl hesperidine has a wide range of applications in scientific research:

Mechanism of Action

Methyl hesperidine exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-18(39-3)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)14(30)6-12/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXVXKGRBYXPK-SLRPQMTOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC(=C(C=C5)OC)O)C(=C3)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC(=C(C=C5)OC)O)C(=C3)OC)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.